molecular formula C5H12NO+ B1222097 Betaine aldehyde CAS No. 7418-61-3

Betaine aldehyde

Cat. No.: B1222097
CAS No.: 7418-61-3
M. Wt: 102.15 g/mol
InChI Key: SXKNCCSPZDCRFD-UHFFFAOYSA-N
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Description

Betaine aldehyde, also known as glycine this compound, is an intermediate in the metabolism of glycine, serine, and threonine. It is a short-chain aldehyde and a quaternary ammonium compound. This compound is a substrate for choline dehydrogenase (mitochondrial) and is involved in the biosynthesis of glycine betaine, an important osmoprotectant .

Preparation Methods

Synthetic Routes and Reaction Conditions

Betaine aldehyde can be synthesized through the oxidation of choline. The process involves two key enzymes: choline dehydrogenase and this compound dehydrogenase. Choline is first oxidized to this compound by choline dehydrogenase, and then this compound is further oxidized to glycine betaine by this compound dehydrogenase .

Industrial Production Methods

Industrial production of this compound typically involves the extraction from natural sources such as sugar beets (Beta vulgaris). The extraction process includes accelerated solvent extraction coupled with solid-phase extraction to isolate and purify betaine from plant materials .

Chemical Reactions Analysis

Types of Reactions

Betaine aldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include choline dehydrogenase and this compound dehydrogenase.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles such as amines can react with this compound under mild conditions.

Major Products Formed

Mechanism of Action

Betaine aldehyde exerts its effects primarily through its conversion to glycine betaine. Glycine betaine acts as an osmoprotectant, stabilizing cellular structures and protecting cells from osmotic stress. The conversion involves the enzyme this compound dehydrogenase, which catalyzes the oxidation of this compound to glycine betaine . This process is crucial for maintaining cellular homeostasis under stress conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its role as an intermediate in the biosynthesis of glycine betaine. Its ability to undergo oxidation and reduction reactions makes it a versatile compound in metabolic pathways. Additionally, its involvement in osmoprotection and stress response mechanisms sets it apart from other similar compounds .

Properties

CAS No.

7418-61-3

Molecular Formula

C5H12NO+

Molecular Weight

102.15 g/mol

IUPAC Name

trimethyl(2-oxoethyl)azanium

InChI

InChI=1S/C5H12NO/c1-6(2,3)4-5-7/h5H,4H2,1-3H3/q+1

InChI Key

SXKNCCSPZDCRFD-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CC=O

Canonical SMILES

C[N+](C)(C)CC=O

7418-61-3

physical_description

Solid

Synonyms

etaine aldehyde
glycine betaine aldehyde

Origin of Product

United States

Synthesis routes and methods

Procedure details

Choline oxidase catalyzes the interaction of choline and oxygen to produce hydrogen peroxide and betaine aldehyde;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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